Cas no 1179102-34-1 (2-bromo-N-(3-hydroxycyclohexyl)benzamide)

2-bromo-N-(3-hydroxycyclohexyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-(3-hydroxycyclohexyl)benzamide
- AKOS005784551
- F6172-0058
- VU0534014-1
- 1179102-34-1
-
- インチ: 1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-2,6-7,9-10,16H,3-5,8H2,(H,15,17)
- InChIKey: ADHDYLXSBPTTIV-UHFFFAOYSA-N
- SMILES: C(NC1CCCC(O)C1)(=O)C1=CC=CC=C1Br
計算された属性
- 精确分子量: 297.03644g/mol
- 同位素质量: 297.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- XLogP3: 2.5
2-bromo-N-(3-hydroxycyclohexyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6172-0058-3mg |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
1179102-34-1 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
Life Chemicals | F6172-0058-2mg |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
1179102-34-1 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F6172-0058-1mg |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
1179102-34-1 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F6172-0058-2μmol |
2-bromo-N-(3-hydroxycyclohexyl)benzamide |
1179102-34-1 | 90%+ | 2μl |
$85.5 | 2023-05-20 |
2-bromo-N-(3-hydroxycyclohexyl)benzamide 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
2-bromo-N-(3-hydroxycyclohexyl)benzamideに関する追加情報
Professional Introduction to Compound with CAS No. 1179102-34-1 and Product Name: 2-bromo-N-(3-hydroxycyclohexyl)benzamide
Compound with the CAS number 1179102-34-1 and the product name 2-bromo-N-(3-hydroxycyclohexyl)benzamide represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecular structure of 2-bromo-N-(3-hydroxycyclohexyl)benzamide consists of a brominated benzamide moiety linked to a cyclohexyl group, which introduces both rigidity and flexibility into the molecule. Such structural characteristics are often exploited to enhance binding affinity and selectivity in drug design.
The bromine substituent at the para position of the benzamide ring is a critical feature that influences the compound's reactivity and interaction with biological targets. Bromine atoms are known to participate in various chemical reactions, including electrophilic aromatic substitution, which can be leveraged in synthetic chemistry to modify or derivatize the molecule further. Additionally, the hydroxycyclohexyl side chain contributes to the compound's solubility and metabolic stability, making it a viable candidate for further pharmacological investigation.
Recent research in the field of medicinal chemistry has highlighted the importance of benzamide derivatives in developing novel therapeutic agents. Benzamides are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a bromine atom into the benzamide core has been shown to enhance its bioactivity by improving interactions with target enzymes or receptors. For instance, studies have demonstrated that brominated benzamides exhibit stronger binding affinity to certain proteases and kinases compared to their non-brominated counterparts.
The 3-hydroxycyclohexyl group in 2-bromo-N-(3-hydroxycyclohexyl)benzamide is particularly noteworthy, as it introduces a chiral center that can be exploited to develop enantiomerically pure compounds. Chirality plays a crucial role in drug design, as enantiomers often exhibit different pharmacological profiles due to their distinct spatial arrangements. By optimizing the stereochemistry of this compound, researchers can potentially enhance its therapeutic efficacy while minimizing adverse effects.
Current research in pharmaceutical sciences is increasingly focused on developing small molecules that can modulate protein-protein interactions (PPIs). 2-bromo-N-(3-hydroxycyclohexyl)benzamide has shown promise in this area, as its unique structure allows it to interact with specific PPIs involved in various disease pathways. For example, studies have suggested that this compound may inhibit the activity of certain kinases that are overexpressed in cancer cells, thereby blocking tumor growth and proliferation. Additionally, its ability to modulate inflammatory pathways makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis.
The synthesis of 2-bromo-N-(3-hydroxycyclohexyl)benzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromination step is particularly critical, as it must be performed under controlled conditions to avoid unwanted side reactions. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve the efficiency of this process. These methods not only enhance yield but also minimize waste generation, aligning with the principles of green chemistry.
In vitro and in vivo studies have provided valuable insights into the pharmacological properties of 2-bromo-N-(3-hydroxycyclohexyl)benzamide. Preliminary results indicate that this compound exhibits potent inhibitory activity against several target enzymes and receptors relevant to human health. Its ability to selectively bind to these targets without affecting off-target proteins suggests that it may have a favorable safety profile. Further investigation is warranted to fully elucidate its mechanism of action and potential therapeutic applications.
The development of novel drug candidates like 2-bromo-N-(3-hydroxycyclohexyl)benzamide relies heavily on advances in computational chemistry and molecular modeling techniques. These tools allow researchers to predict how a compound will interact with biological targets at the atomic level, thereby accelerating the drug discovery process. By integrating experimental data with computational simulations, scientists can refine their understanding of the compound's structure-activity relationships (SARs) and optimize its pharmacological properties.
The future prospects for 2-bromo-N-(3-hydroxycyclohexyl)benzamide are promising, with ongoing research aimed at exploring its potential in treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.
In conclusion,2-bromo-N-(3-hydroxycyclohexyl)benzamide (CAS No. 1179102-34-1) represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable scaffold for developing novel therapeutic agents. With continued research and development,this compound holds great potential for improving human health outcomes worldwide.*
1179102-34-1 (2-bromo-N-(3-hydroxycyclohexyl)benzamide) Related Products
- 57118-65-7(2-propyl-1H-Imidazole-5-ethanamine)
- 1020944-29-9(Ethanimidamide, 2-[(3,4-dimethylphenyl)thio]-)
- 12037-63-7(tantalum phosphide)
- 1341054-58-7(4-(5-chlorothiophen-2-yl)butanal)
- 70326-81-7(ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate)
- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 1421442-88-7(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)
- 2138521-28-3(2-(5-Hydroxy-2-methylcyclohexyl)-5-methyl-2,3-dihydropyridazin-3-one)
- 1159512-54-5(2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE)
- 7106-96-9(7-amino-1,3-dioxaindane-5-carboxylic acid)




